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molecular formula C11H12BrClS B8554527 4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene CAS No. 1350761-65-7

4-Bromo-2-chloro-1-[(3-methylbut-3-en-1-yl)sulfanyl]benzene

Cat. No. B8554527
M. Wt: 291.64 g/mol
InChI Key: XQXALTVKZWLQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a mixture of 4-bromo-2-chlorobenzenethiol (1.68 g, 7.54 mmol) and Cs2CO3 (4.09 g, 12.6 mmol) in DMF (8.98 mL) at room temperature was added 3-methylbut-3-en-1-yl diphenyl phosphate (2.00 g, 6.28 mmol, synthesized according to a procedure in U.S. Pat. No. 5,006,550, 9 Apr. 1991) dropwise via a syringe. The reaction mixture was heated to 85° C. for 1 hour. It was then allowed to cool to room temperature and diluted with water (20.0 mL). The resulting mixture was extracted with EtOAc:hexanes mixture (1:1, 75.0 mL, 2×) and the combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude mixture was purified by silica gel chromatography eluting with 0-10% EtOAc/hexanes to give the desired product as a colorless oil.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
4.09 g
Type
reactant
Reaction Step One
Name
Quantity
8.98 mL
Type
solvent
Reaction Step One
Name
3-methylbut-3-en-1-yl diphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([Cl:9])[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].P(OC1C=CC=CC=1)(OC1C=CC=CC=1)(O[CH2:19][CH2:20][C:21]([CH3:23])=[CH2:22])=O>CN(C=O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:19][CH2:20][C:21]([CH3:23])=[CH2:22])=[C:4]([Cl:9])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S)Cl
Name
Cs2CO3
Quantity
4.09 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
8.98 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
3-methylbut-3-en-1-yl diphenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCC(=C)C)(OC1=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesized
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexanes mixture (1:1, 75.0 mL, 2×) and the combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-10% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SCCC(=C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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